molecular formula C9H10N2O2 B14166905 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone CAS No. 51460-33-4

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone

Cat. No.: B14166905
CAS No.: 51460-33-4
M. Wt: 178.19 g/mol
InChI Key: WQDSTAOVQRHVQV-UHFFFAOYSA-N
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Description

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is known for its unique structure, which includes an acetyl group and an aminopyridine moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

51460-33-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(2-acetyl-3-aminopyridin-4-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3

InChI Key

WQDSTAOVQRHVQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)C(=O)C)N

Origin of Product

United States

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